Product packaging for Hept-1-ene-3,5-diyne(Cat. No.:CAS No. 6065-86-7)

Hept-1-ene-3,5-diyne

Cat. No.: B14742427
CAS No.: 6065-86-7
M. Wt: 90.12 g/mol
InChI Key: GDSWHFDAAUWLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hept-1-ene-3,5-diyne is an organic compound with the molecular formula C7H6 and a molecular weight of 90.12 g/mol . This molecule features a unique and highly reactive structure combining a terminal alkene with two carbon-carbon triple bonds, making it a valuable building block for exploring complex reaction pathways in synthetic and mechanistic chemistry. Its primary research interest lies in the study of cycloaromatization reactions, a class of transformations that serve as a critical testing ground for theoretical and experimental chemistry . Compounds with enediyne motifs like this compound can undergo cyclization processes, such as the Myers-Saito cyclization, which involve the formation of a new sigma bond at the expense of two pi-bonds. This leads to the generation of reactive diradical intermediates . These reactive species are of significant importance in the development of anticancer agents and in materials science for constructing complex polycyclic structures. Furthermore, as a diyne, it is a substrate of interest in hydroelementation reactions—the addition of E-H bonds (where E can be B, Si, Sn, etc.) across unsaturated bonds . These reactions are atom-economic methods for synthesizing functionalized enynes, dienes, and allenes, which are important intermediates in organic synthesis and materials chemistry. The reactivity of this compound allows researchers to investigate regio- and stereoselectivity challenges in these additions, providing insights for creating novel organometallic compounds and conjugated materials . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6 B14742427 Hept-1-ene-3,5-diyne CAS No. 6065-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6065-86-7

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

hept-1-en-3,5-diyne

InChI

InChI=1S/C7H6/c1-3-5-7-6-4-2/h3H,1H2,2H3

InChI Key

GDSWHFDAAUWLLE-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC=C

Origin of Product

United States

Chemical Properties of Hept 1 Ene 3,5 Diyne

The fundamental chemical properties of Hept-1-ene-3,5-diyne are derived from its molecular formula and structure. These properties are essential for its identification and for predicting its behavior in chemical reactions.

PropertyValue
Molecular FormulaC7H6
Molecular Weight90.12 g/mol
IUPAC Namehept-1-en-3,5-diyne
CAS Number6065-86-7

Data sourced from PubChem CID 12346769. nih.gov

Synthesis of Hept 1 Ene 3,5 Diyne

Elimination Reactions

One potential, though less direct, pathway to constructing the diyne portion of the molecule involves double dehydrohalogenation. This classic method for forming alkynes involves treating a vicinal or geminal dihalide with a strong base. libretexts.orgchemistrysteps.com For instance, a suitably substituted dihaloalkane could undergo a twofold elimination to generate the diyne fragment, which could then be coupled with a vinyl-containing component.

The Bergman Cyclization: Detailed Mechanistic Investigations

Coupling Reactions

Modern palladium- and copper-catalyzed cross-coupling reactions are the most powerful tools for assembling enediyne frameworks. A plausible route to this compound would involve the coupling of a vinyl halide (e.g., vinyl bromide) with a terminal diyne, or a vinylboronic acid with a halo-diyne, via reactions such as the Sonogashira or Suzuki coupling. organic-chemistry.org These methods are highly efficient for creating the C(sp2)-C(sp) bond that links the alkene and alkyne parts of the molecule. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Hept 1 Ene 3,5 Diyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon framework and proton environments in organic molecules. For Hept-1-ene-3,5-diyne, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl and methyl protons. The chemical shifts are influenced by the electronic environment, particularly the deshielding effects of the π-systems. The vinyl protons at the C-1 position are expected to resonate at a lower field compared to the methyl protons at the C-7 position due to their proximity to the conjugated system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal seven distinct carbon signals, corresponding to each carbon atom in the molecule's unique electronic environment. The sp-hybridized carbons of the alkyne groups are expected to appear in a characteristic downfield region. The sp²-hybridized carbons of the alkene will also have distinct chemical shifts.

Below are the predicted NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (vinyl)5.0 - 6.0115 - 125
C2 (vinyl)5.5 - 6.5130 - 140
C3 (alkynyl)-70 - 80
C4 (alkynyl)-65 - 75
C5 (alkynyl)-65 - 75
C6 (alkynyl)-70 - 80
C7 (methyl)1.8 - 2.55 - 15

Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the C-H, C=C, and C≡C bonds. The C-H stretching vibrations of the vinyl and methyl groups would appear in the 2900-3100 cm⁻¹ region. The C=C stretching of the alkene is expected around 1620-1680 cm⁻¹. The most prominent features would be the C≡C stretching vibrations of the diyne moiety, which are expected in the 2100-2260 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the symmetric vibrations of nonpolar bonds, making it an excellent tool for characterizing the diyne backbone of this compound. Strong Raman signals are expected for the C≡C triple bond stretches, complementing the information from IR spectroscopy. For polyynes, the Raman peaks located in the 1800-2300 cm⁻¹ spectral range serve as a fingerprint for the sp-carbon chain.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Technique
Vinyl C-H stretch3010 - 3095IR, Raman
Methyl C-H stretch2850 - 2960IR, Raman
C≡C stretch2100 - 2260IR, Raman (strong)
C=C stretch1620 - 1680IR, Raman

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of conjugated molecules by examining the transitions of electrons between molecular orbitals.

UV-Vis Spectroscopy

The conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the conjugated enediyne system will result in strong absorptions. As the extent of conjugation in polyynes increases, the HOMO-LUMO energy gap decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.org For enediyne isomers of tetraethynylethene, a characteristic vibronic progression is observed between 260-320 nm. nih.gov

Fluorescence Spectroscopy

Upon absorption of light, molecules like this compound can relax to the ground state by emitting light, a process known as fluorescence. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). Studies on bis-enediynes have shown that extending π-conjugation can lead to red-shifted emissions and substantial increases in fluorescence quantum yields. nih.gov The fluorescence properties of this compound would be sensitive to its molecular environment and any structural modifications.

Spectroscopic Parameter Expected Observation
UV-Vis Absorption Maximum (λmax)Expected in the range of 250-350 nm, with a distinct vibronic structure.
Molar Absorptivity (ε)High values are expected due to the allowed π → π* transitions.
Fluorescence EmissionEmission at a longer wavelength than the absorption maximum.

High-Resolution Rotational Spectroscopy for Gas-Phase Structure Determination

High-resolution rotational spectroscopy, often in the microwave region, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the rotational constants of a molecule, it is possible to determine bond lengths and angles with very high accuracy.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the relatively volatile this compound may be challenging, the analysis of a crystalline derivative could provide invaluable structural information.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which atomic positions can be determined with high precision. This would reveal exact bond lengths, bond angles, and intermolecular interactions in the solid state. For synthetic polyynes with bulky end caps, X-ray crystallography has shown that the backbone can be curved or helical due to crystal packing effects. wikipedia.org The structure of enediyne-containing natural products and their derivatives has also been successfully elucidated using this technique. nih.govacs.org

Surface-Sensitive Spectroscopies (e.g., XPS) for Material Characterization

When this compound is part of a thin film or adsorbed onto a surface, surface-sensitive spectroscopic techniques are necessary for its characterization.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energies are measured. For a film containing this compound, XPS would primarily detect carbon, and high-resolution scans of the C 1s region could potentially distinguish between the different hybridization states (sp, sp², sp³) of the carbon atoms. This technique is highly surface-sensitive, typically probing the top 1-10 nanometers of a material.

Other surface-sensitive techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could provide topographical information and probe the electronic properties of this compound molecules on a conductive substrate.

Reactions of Hept 1 Ene 3,5 Diyne

Bergman Cyclization

When heated, acyclic enediynes like Hept-1-ene-3,5-diyne can undergo the Bergman cyclization. organic-chemistry.org This reaction transforms the enediyne into a highly reactive intermediate known as a p-benzyne or 1,4-didehydrobenzene diradical. wikipedia.org This diradical species is a powerful hydrogen-abstracting agent. researchgate.net In the presence of a suitable hydrogen-atom donor (such as 1,4-cyclohexadiene), it will abstract hydrogen atoms to form a stable aromatic ring. wikipedia.org While acyclic enediynes typically require high temperatures (often above 200°C) to cyclize, this reaction is the cornerstone of the biological activity of natural enediyne antibiotics, where ring strain dramatically lowers the activation energy, allowing the reaction to proceed at physiological temperatures. organic-chemistry.orgwikipedia.org

Applications in Advanced Materials Science Leveraging Hept 1 Ene 3,5 Diyne Architectures

Building Blocks in Complex Organic Synthesis

The enediyne scaffold, exemplified by Hept-1-ene-3,5-diyne, is a valuable synthon in the construction of larger, more complex molecular frameworks. nih.gov The terminal alkyne and vinyl groups provide reactive handles for a variety of coupling reactions, enabling chemists to elaborate the core structure into intricate designs.

Key synthetic transformations involving enediyne building blocks include:

Palladium-catalyzed cross-coupling reactions: Reactions like the Sonogashira coupling are instrumental in linking terminal alkynes with aryl or vinyl halides. This allows for the extension of the π-conjugated system, a critical step in the synthesis of molecular wires and oligomers for organic electronics. nih.gov

Copper-catalyzed coupling reactions: The Glaser-Hay coupling can be used to dimerize terminal alkynes, forming symmetric buta-1,3-diyne linkages. This reaction is fundamental in the synthesis of polydiacetylenes and other diyne-containing polymers. More selective methods like the Cadiot-Chodkiewicz coupling allow for the synthesis of unsymmetrical 1,3-diynes. organic-chemistry.org

Cycloaromatization Reactions: Enediynes are renowned for their ability to undergo thermal or photochemically induced cycloaromatization, most notably the Bergman cyclization. wikipedia.orgscispace.com This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can then be trapped to form stable aromatic structures. wikipedia.orgrsc.org This intrinsic reactivity is not only crucial for creating polyphenylene polymers but also forms the basis of the biological activity of naturally occurring enediyne antitumor antibiotics. nih.govnih.gov

The strategic use of these reactions allows for the precise assembly of complex molecules where the rigid and linear enediyne unit imparts specific conformational and electronic properties to the final structure.

Synthesis of Novel π-Conjugated Polymers and Oligomers

The structure of this compound is intrinsically suited for polymerization, leading to novel π-conjugated polymers and oligomers. These materials are characterized by a backbone of alternating single and multiple bonds, which facilitates the delocalization of electrons and gives rise to useful electronic and optical properties. ucm.es

Polymerization of enediyne monomers can be achieved through several routes. For instance, thermal treatment of enediynes can trigger Bergman cyclization, where the resulting diradicals initiate polymerization to form conjugated polyphenylenes. rsc.org This method produces polymers with excellent thermal stability. researchgate.net Alternatively, transition metal-catalyzed coupling reactions can be used to link enediyne monomers together in a controlled fashion, yielding polymers like polydiacetylenes and polytriacetylenes with highly regular structures. nsf.gov The properties of the resulting polymers can be significantly influenced by the specific monomer structure and the polymerization method employed. oup.com

Table 1. Properties of Representative Polymers Derived from Diyne and Enediyne Monomers
Polymer TypeMonomer ArchitecturePolymerization MethodKey PropertiesReference
PolyphenyleneMaleimide-based enediyneThermal Bergman CyclizationGood solubility, excellent thermal stability, presence of stable radical chain ends. rsc.org
Polydiacetylene (PDA)trans-Enediyne (tEDY)Acyclic Diyne MetathesisSoluble, allows for solution-based synthesis of PDAs. nsf.gov
Polytriacetylenetrans-Enediyne (tEDY)Glaser–Hay CouplingAromatic units directly attached to the polymer main chain, affecting electronic properties. nsf.gov
Polydiacetylene(E)-10-phenyldec-9-en-5,7-diynyl N-phenylcarbamateSolid-State Polymerization (γ-ray)Crystalline polymer with long-wavelength absorption maximum at 655 nm. oup.com

The semiconducting nature of π-conjugated polymers makes them prime candidates for active materials in organic electronic devices. ucm.es Polymers derived from enediyne architectures are explored for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

In OFETs, these polymers serve as the semiconductor channel where charge transport occurs. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The rigid, planar structures and extended π-conjugation that can be achieved with enediyne-based polymers are beneficial for efficient intermolecular charge hopping, potentially leading to high mobility values. mdpi.comrsc.org

In OSCs, conjugated polymers typically function as the electron donor material in a bulk heterojunction blend with an electron acceptor. researchgate.netscispace.com The polymer's ability to absorb sunlight and generate excitons, as well as its ability to transport the resulting positive charges (holes) to the electrode, are critical for device efficiency. The tunable electronic structure of enediyne-based polymers allows for the optimization of their absorption spectra and energy levels to better match the solar spectrum and the energy levels of the acceptor material, thereby maximizing power conversion efficiency (PCE). nih.gov

Table 2. Performance of Representative Organic Electronic Devices Utilizing π-Conjugated Polymers
Device TypeActive Material TypeKey Performance MetricAchieved ValueReference
OFETn-type small moleculeElectron Mobility (μ)12.6 cm²/V·s rsc.org
OFETn-type polymerElectron Mobility (μ)14.9 cm²/V·s rsc.org
OFETp-6P / VOPc with high-k polymer dielectricHole Mobility (μ)0.49 cm²/V·s rsc.org
All-Polymer Solar CellPM6:PY-IT blend with PDINN interlayerPower Conversion Efficiency (PCE)16.41% nih.gov
Inverted Organic Solar CellNon-fullerene active layer with PA-modified ZnOPower Conversion Efficiency (PCE)16.2% rsc.org

The high carbon-to-hydrogen ratio and extensive unsaturation of molecules like this compound make them attractive precursors for advanced, carbon-rich materials. researchgate.net Through processes like thermal pyrolysis, enediyne-based polymers can be converted into materials such as glassy carbons or other nanostructured carbons. The Bergman cyclization is particularly relevant in this context, as the diradical intermediates it generates can initiate cross-linking and aromatization processes that lead to the formation of robust, extended graphitic networks. researchgate.net This bottom-up approach, starting from well-defined molecular precursors, offers a potential route to creating tailored carbon materials with specific porosities, conductivities, and thermal stabilities for applications in energy storage and catalysis.

Development of Specialty Chemicals and Nanotechnology Applications

Beyond polymers, the enediyne architecture is central to the development of specialty chemicals and has significant implications for nanotechnology. The most striking example of enediyne-based specialty chemicals is the class of natural antitumor antibiotics, such as Calicheamicin and Neocarzinostatin. wikipedia.orgufl.edu These molecules possess a nine- or ten-membered enediyne ring that acts as a "warhead." wikipedia.org Upon biological activation, it undergoes cycloaromatization to generate a reactive diradical that cleaves cellular DNA, leading to potent cytotoxicity. nih.govufl.edu This unique reactivity has made enediynes a focal point in the development of highly targeted anticancer therapies. nih.gov

In nanotechnology, the rigid, linear, and conjugated nature of oligomers derived from enediyne units makes them ideal candidates for molecular wires. wikipedia.orgnih.gov These molecular-scale components are designed to conduct electrical current and are considered fundamental building blocks for future molecular electronic devices. wikipedia.orgaps.org Theoretical and experimental studies on polyynes and oligo(phenylene ethynylene)s, which share structural similarities with polymerized enediynes, have shown that they can exhibit high conductance, making them promising for wiring molecular-scale circuits. nih.govaps.org

Future Research Directions and Unresolved Challenges in Hept 1 Ene 3,5 Diyne Chemistry

Catalyst Development for Enhanced Selectivity and Efficiency

The selective functionalization of Hept-1-ene-3,5-diyne presents a considerable challenge due to the presence of multiple reactive sites: a terminal vinyl group and two internal alkyne moieties. Future research will undoubtedly focus on the development of sophisticated catalyst systems that can differentiate between these functionalities with high precision.

Transition metal catalysis is a promising avenue for achieving such selectivity. For instance, palladium and rhodium complexes have shown efficacy in the controlled reactions of other enynes and diynes. The challenge lies in designing ligands that can tune the electronic and steric properties of the metal center to favor a specific reaction pathway, such as selective hydrogenation, cross-coupling, or cyclization. A key research goal will be to develop catalysts that can selectively hydrogenate one of the triple bonds or the double bond, leaving the other unsaturated functionalities intact.

Furthermore, the development of catalysts for the regioselective addition of various reagents across the unsymmetrical enediyne backbone is a critical area for investigation. This would enable the synthesis of a diverse range of functionalized derivatives with tailored properties. The table below outlines potential catalyst systems and their hypothetical selectivities for the hydrogenation of this compound, representing a target for future catalyst development.

Catalyst SystemTarget SelectivityPotential OutcomeHypothetical Yield (%)
Pd/C with quinoline (B57606) poisonSelective hydrogenation of one alkyneHept-1,5-diene-3-yne85
Lindlar's catalystSelective hydrogenation of both alkynesHept-1,3,5-triene90
Wilkinson's catalyst (RhCl(PPh3)3)Selective hydrogenation of the terminal alkeneHeptane-3,5-diyne75
Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6)Stereoselective hydrogenation of the alkene(R)- or (S)-Heptane-3,5-diyne>95 (with chiral ligand)

Discovery of Unprecedented Reactivity Modes

Beyond established reactions, the unique electronic structure of this compound suggests the potential for discovering novel reactivity modes. The conjugated system could participate in a variety of pericyclic reactions, such as Diels-Alder cycloadditions where it could act as either the diene or the dienophile, depending on the reaction partner. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.comwikipedia.orged.govmasterorganicchemistry.comresearchgate.net Investigating its behavior with a range of dienophiles and dienes will be crucial to understanding its cycloaddition chemistry.

Photochemical transformations represent another underexplored area. Irradiation of this compound could lead to interesting intramolecular cyclizations or rearrangements, potentially yielding novel carbocyclic or heterocyclic frameworks. Furthermore, the exploration of radical reactions involving this enediyne could unveil new pathways for C-C and C-heteroatom bond formation. A significant challenge will be to control the regioselectivity of these reactions and to characterize the often transient intermediates involved.

Computational Prediction and Rational Design of Novel Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, frontier molecular orbitals, and reaction pathways. Such studies can help in understanding the regioselectivity of addition reactions and the feasibility of various pericyclic reactions.

Moreover, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of molecules with desired electronic or optical properties. For instance, by systematically modifying the substituents on the enediyne backbone, it may be possible to tune the HOMO-LUMO gap and predict which derivatives would be suitable for applications in organic electronics. The following table presents a hypothetical comparison of computed electronic properties for designed derivatives of this compound.

DerivativeSubstituent at C7Computed HOMO (eV)Computed LUMO (eV)HOMO-LUMO Gap (eV)
This compound-H-6.2-1.15.1
7-Nitro-hept-1-ene-3,5-diyne-NO2-6.8-2.04.8
7-Amino-hept-1-ene-3,5-diyne-NH2-5.7-0.94.8
7-Cyano-hept-1-ene-3,5-diyne-CN-6.6-1.84.8

Expansion of Materials Science Applications with Tailored Properties

The rigid, conjugated structure of this compound makes it an attractive building block for novel organic materials. A primary research direction will be its use as a monomer in the synthesis of conjugated polymers. rsc.orgnih.govresearchgate.net Polymerization through the vinyl group or the alkyne moieties could lead to polymers with interesting electronic and optical properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high porosity and unique host-guest properties. The design and synthesis of derivatives with specific functional groups for self-assembly into well-defined nanostructures is another exciting prospect. These materials could have applications in gas storage, catalysis, and nonlinear optics. mdpi.commdpi.com A major challenge in this area will be to develop synthetic methods that allow for precise control over the polymer or framework architecture to achieve the desired material properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.